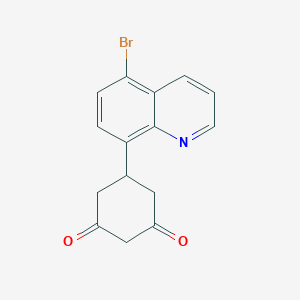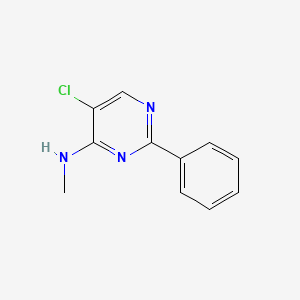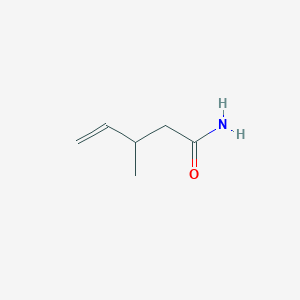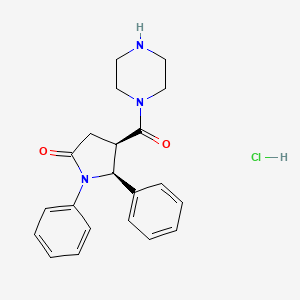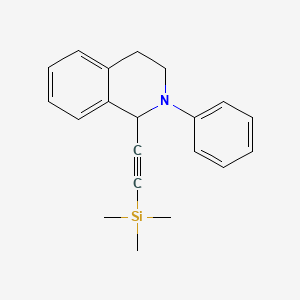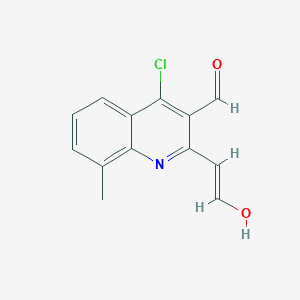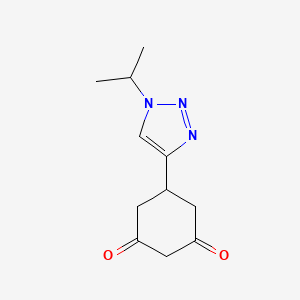
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a triazole ring attached to a cyclohexane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
- 1-(1-aryl-1H-1,2,3-triazol-4-yl)-β-carboline derivatives
- 5-(1-Aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines
Uniqueness
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a triazole ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
5-(1-propan-2-yltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)14-6-11(12-13-14)8-3-9(15)5-10(16)4-8/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZYNHDTNCPRJTEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=N1)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


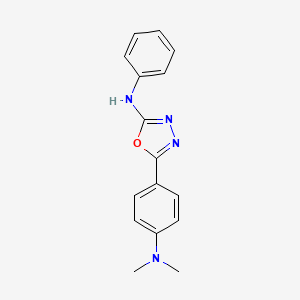
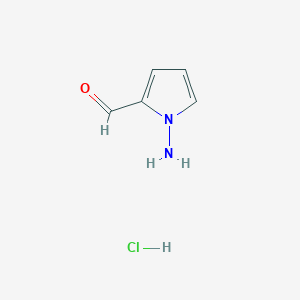
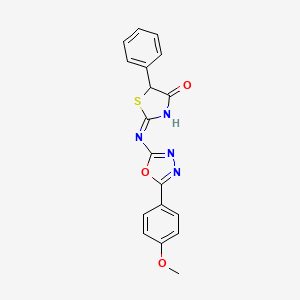
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)


![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
